Dimethylsilyldimethylamine, also known as (Dimethylamino)dimethylsilane, is an organosilicon compound featuring both a reactive Si-H bond and a Si-N bond.[11][12] This structure allows it to function as a versatile reagent, participating in reactions as a silylating agent where the dimethylamino group acts as a leaving group, and also in hydrosilylation or reduction reactions via its hydride functionality.[1][9] Its utility is prominent in applications sensitive to process conditions, such as semiconductor manufacturing, where it serves as a precursor for depositing thin films.[1]
Substituting Dimethylsilyldimethylamine is often unviable due to its unique combination of a reactive Si-H bond and an amine leaving group. Common chlorosilane substitutes, such as Dimethylchlorosilane (DMCS), generate corrosive hydrochloric acid (HCl) as a byproduct, which can damage acid-sensitive substrates in microelectronics or interfere with pH-dependent organic reactions.[13] Other amine-based precursors, like Bis(dimethylamino)dimethylsilane (BDMADMS), lack the Si-H bond, rendering them incapable of performing hydrosilylation or reductive chemistries.[14] Similarly, common silylating agents like Hexamethyldisilazane (HMDS) also lack the hydride functionality, restricting their use to silylation reactions and making them unsuitable for processes requiring a Si-H group.[15] Therefore, selection is driven by the specific need for non-corrosive byproduct handling, Si-H reactivity, or both.
In atomic layer deposition (ALD) and chemical vapor deposition (CVD), aminosilane precursors are specified to avoid substrate damage caused by halogenated precursors.[13] Unlike chlorosilanes such as dimethyldichlorosilane or dimethylchlorosilane which release corrosive HCl, Dimethylsilyldimethylamine releases volatile, non-corrosive dimethylamine.[13][14] Patent literature highlights that amino-based precursors exhibit superior reactivity with substrates and reaction gases compared to chloro-, alkoxy-, or alkyl- compounds, which facilitates the formation of uniform thin films and allows for easy removal of byproducts.[13]
| Evidence Dimension | Byproduct Corrosivity |
| Target Compound Data | Generates non-corrosive, volatile dimethylamine. |
| Comparator Or Baseline | Chlorosilanes (e.g., Dimethylchlorosilane): Generate corrosive hydrochloric acid (HCl). |
| Quantified Difference | Qualitative: Avoidance of corrosive byproduct generation. |
| Conditions | Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) processes for thin film manufacturing. |
For procurement in semiconductor or sensitive-material applications, avoiding HCl generation is critical to prevent device damage and ensure process compatibility.
The defining structural feature of Dimethylsilyldimethylamine compared to other common aminosilane or silazane reagents is its Si-H bond. This bond enables the compound to participate in hydrosilylation reactions—the addition of a Si-H bond across unsaturated organic molecules like alkenes and alkynes.[13] This functionality is inaccessible to widely used amine-based silicon precursors such as Bis(dimethylamino)dimethylsilane (BDMADMS) or silylating agents like Hexamethyldisilazane (HMDS), as they lack a hydride group.[14][15] This makes Dimethylsilyldimethylamine a dual-function reagent, capable of both silylation and hydrosilylation.
| Evidence Dimension | Key Reactive Group for Hydrosilylation |
| Target Compound Data | Contains a reactive Si-H bond. |
| Comparator Or Baseline | Bis(dimethylamino)dimethylsilane (BDMADMS), Hexamethyldisilazane (HMDS): Lack a Si-H bond. |
| Quantified Difference | Qualitative: Possesses hydrosilylation capability vs. complete absence of this reactivity. |
| Conditions | Catalytic addition reactions to unsaturated C-C bonds. |
Buyers requiring a single reagent for both surface silylation and subsequent hydrosilylation-based functionalization select this compound to simplify workflows and reagent inventory.
Dimethylsilyldimethylamine is a volatile liquid with a boiling point of 67-68 °C.[13] This physical property is advantageous for vapor-phase applications like ALD, CVD, and vapor-phase surface modification, as it facilitates efficient transport of the precursor into the reaction chamber and easy removal of unreacted material and byproducts post-reaction.[14] In contrast, other silylating agents or precursors can have higher boiling points, potentially requiring higher temperatures for vaporization and complicating process control. For example, Bis(dimethylamino)dimethylsilane has a boiling point of 128-129 °C, requiring significantly higher source temperatures for vapor delivery.[15]
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 67-68 °C |
| Comparator Or Baseline | Bis(dimethylamino)dimethylsilane: 128-129 °C |
| Quantified Difference | ~61 °C lower boiling point |
| Conditions | Standard atmospheric pressure. |
A lower boiling point simplifies equipment design for vapor deposition processes, reduces thermal budget requirements, and improves process efficiency, making it a key selection criterion for manufacturing environments.
This compound is the right choice for depositing silicon nitride or silicon oxide films onto substrates that are degraded by acids, such as certain III-V semiconductors or pH-sensitive polymers. The amine-based chemistry avoids the generation of corrosive HCl, preventing substrate damage that would occur with chlorosilane precursors.[13]
Ideal for multi-step surface functionalization where an initial silylation is followed by a hydrosilylation reaction. Using a single reagent with both Si-N (for silylation) and Si-H (for hydrosilylation) functionalities simplifies the process, reduces contamination from switching reagents, and lowers procurement costs compared to sourcing two separate specialized silanes.[14]
Selected for vapor-based surface treatment processes where a lower thermal budget is critical. Its higher volatility compared to related aminosilanes like BDMADMS allows for efficient precursor delivery at lower source temperatures, protecting thermally sensitive components and reducing energy consumption in a manufacturing setting.[15]
Flammable;Irritant